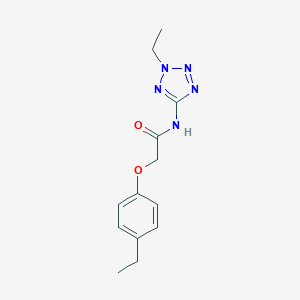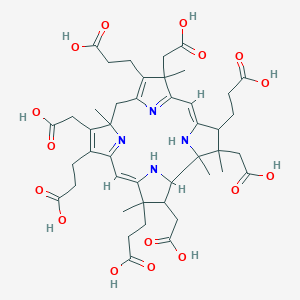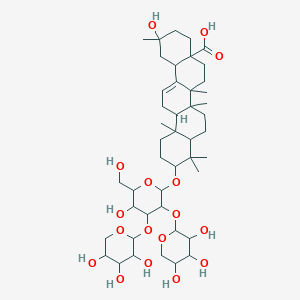
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research. It is a member of the tetrazole family of compounds and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is not fully understood. However, it has been found to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to reduce the levels of reactive oxygen species and lipid peroxidation in the brain. It has also been found to increase the levels of glutathione, which is a major antioxidant in the brain.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been found to have low toxicity and is well-tolerated in animal studies. However, 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal studies. It also has a short half-life, which limits its effectiveness in long-term studies.
将来の方向性
There are several future directions for the study of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide and to optimize its pharmacokinetic properties.
合成法
The synthesis of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the reaction of 4-ethylphenol with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-ethylphenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(4-ethylphenoxy)ethyl hydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of sodium ethoxide gives 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide.
科学的研究の応用
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide |
|---|---|
分子式 |
C13H17N5O2 |
分子量 |
275.31 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-3-10-5-7-11(8-6-10)20-9-12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) |
InChIキー |
LIWQNFWERCBSTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)






